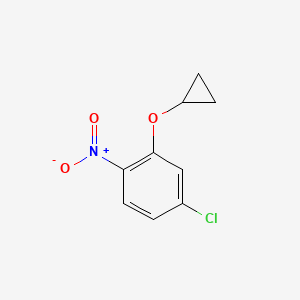
4-Chloro-2-cyclopropoxy-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopropoxy group at the 2-position, and a nitro group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropoxy-1-nitrobenzene can be achieved through a multi-step process involving the nitration of chlorobenzene followed by the introduction of the cyclopropoxy group. The general steps are as follows:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-1-nitrobenzene.
Introduction of Cyclopropoxy Group: The 4-chloro-1-nitrobenzene is then reacted with cyclopropanol in the presence of a base such as potassium carbonate to introduce the cyclopropoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropoxy-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution, allowing reactions with nucleophiles such as hydroxide, methoxide, and amide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and sodium amide are commonly used under mild to moderate conditions.
Reduction: Iron powder and hydrochloric acid are used under reflux conditions to reduce the nitro group to an amino group.
Major Products
Nucleophilic Substitution: Products include 4-chloro-2-cyclopropoxy-1-aminobenzene and other substituted derivatives.
Reduction: The major product is 4-chloro-2-cyclopropoxy-1-aminobenzene.
Scientific Research Applications
4-Chloro-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropoxy-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-nitrobenzene: Lacks the cyclopropoxy group, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-4-nitroanisole: Contains a methoxy group instead of a cyclopropoxy group, leading to different reactivity and applications.
4-Chloro-2-nitroaniline: Contains an amino group instead of a cyclopropoxy group, resulting in different chemical and biological properties.
Uniqueness
4-Chloro-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyloxy-1-nitrobenzene |
InChI |
InChI=1S/C9H8ClNO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
CRAPQFCZDHTYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


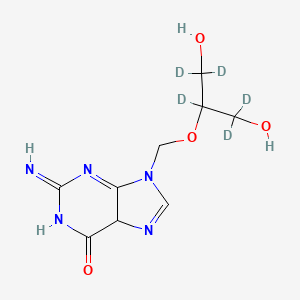
![Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride](/img/structure/B14807952.png)
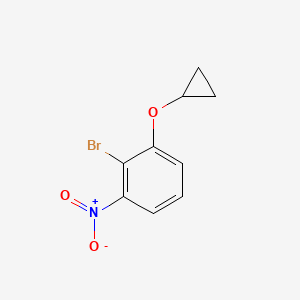
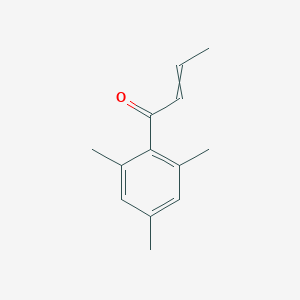
![7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B14807969.png)


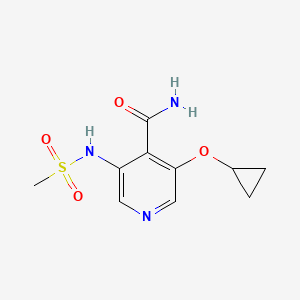
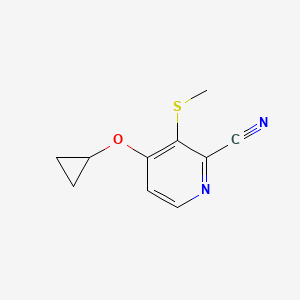
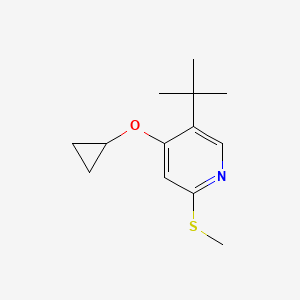
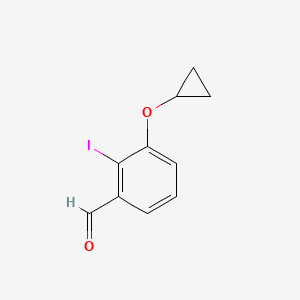


![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-chlorobenzamide](/img/structure/B14808020.png)
